molecular formula C7H6N4OS B1620841 2,1,3-Benzothiadiazole-5-carbohydrazide CAS No. 98550-17-5

2,1,3-Benzothiadiazole-5-carbohydrazide

Cat. No. B1620841
CAS RN: 98550-17-5
M. Wt: 194.22 g/mol
InChI Key: QBHDYUKMWYFFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole-5-carbohydrazide is a chemical compound with the molecular formula C7H6N4OS . It is a heterocyclic compound that contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 atoms: 6 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .

Scientific Research Applications

Antidepressant Activity and GSK-3β Inhibition

2,1,3-Benzothiadiazole-5-carbohydrazide derivatives have been synthesized and evaluated for their potential in inhibiting glycogen synthase kinase-3β (GSK-3β), exhibiting significant antidepressant activity. These compounds, including specific variants like compounds 4f, 4j, 5b, 5g, and 5i, showed potent GSK-3β inhibition in vitro and significant antidepressant effects in vivo. This indicates their potential for therapeutic applications in treating depression (Khan et al., 2016).

Light Technology Applications

2,1,3-Benzothiadiazole is a crucial nucleus in the chemistry of photoluminescent compounds, widely applicable in light technology. Its derivatives, including this compound, are important in the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. The exploration of these derivatives has led to significant advancements in molecular organic electronic devices and other technological applications (Neto et al., 2013).

Solid-State Molecular Organization

Research on 2,1,3-Benzothiadiazole derivatives, including its interactions in the solid state, provides insights into their application in thin-film optoelectronic devices. Understanding the molecular organization of these compounds, including the use of S···N bonding and other interactions, helps in the development of new compounds with extended systems of π-conjugation. These insights are valuable for creating materials with unique molecular organization patterns, potentially enhancing the performance of optoelectronic devices (Langis-Barsetti et al., 2017).

Anticancer Activity

Some this compound derivatives have shown promising anticancer properties. Specifically, compounds synthesized from 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide displayed significant cytotoxicity against various human tumor cell lines. This includes notable efficacy against ovarian cancer cell lines, highlighting their potential in developing new anticancer therapies (Terzioğlu & Gürsoy, 2003).

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-Benzothiadiazoles have applications in metal coordination chemistry and crystal engineering. These compounds, including this compound, have been utilized to form complexes with metals like zinc, demonstrating novel coordination types. This research paves the way for new prospects in crystal engineering, contributing to the development of organic solids with unique structural and optical properties (Bashirov et al., 2014).

Photoluminescent Properties for Light Technology

The 2,1,3-Benzothiadiazole core, when incorporated into compounds, significantly enhances their photoluminescent properties. These derivatives have potential applications in two-photon fluorescence imaging due to their large two-photon absorption cross-section and high fluorescence quantum yield. The ultrafast dynamics of these compounds, such as a red fluorescent compound derived from 2,1,3-Benzothiadiazole, indicate their suitability for applications in light technology, including in organic light-emitting diodes and other photonic devices (Wang et al., 2012).

properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDYUKMWYFFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381769
Record name 2,1,3-benzothiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98550-17-5
Record name 2,1,3-benzothiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzothiadiazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
2,1,3-Benzothiadiazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
2,1,3-Benzothiadiazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
2,1,3-Benzothiadiazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.